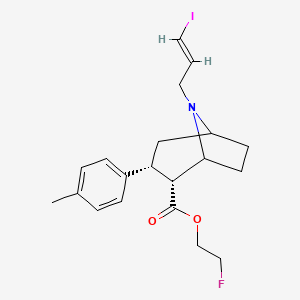
(6-Amino-4-chloropyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Amino-4-chloropyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with an amino group at the 6-position and a chlorine atom at the 4-position
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 6-amino-4-chloropyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and controlled temperatures.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Organic solvents such as toluene or DMF.
Temperature: Typically conducted at elevated temperatures to facilitate the reaction.
Major Products Formed:
Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling.
N-oxides: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
科学研究应用
(6-Amino-4-chloropyridin-3-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It has applications in the development of new drugs, particularly in the field of cancer therapy.
Industry: It is used in the synthesis of materials and chemicals that require precise molecular architectures.
作用机制
The mechanism by which (6-Amino-4-chloropyridin-3-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid reacts with a palladium catalyst to form an organopalladium intermediate, which then reacts with an aryl halide to form the final product.
Molecular Targets and Pathways Involved:
Palladium Catalysts: The palladium catalyst is essential for the cross-coupling reaction.
Transmetalation: The key step in the mechanism where the boronic acid group transfers to the palladium catalyst.
相似化合物的比较
4-Chloropyridin-3-ylboronic Acid: Similar structure but lacks the amino group.
6-Aminopyridin-3-ylboronic Acid: Similar structure but lacks the chlorine atom.
2-Amino-3-chloropyridin-4-ylboronic Acid: Different position of substituents on the pyridine ring.
Uniqueness: (6-Amino-4-chloropyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which allows for diverse reactivity and applications in cross-coupling reactions and other synthetic processes.
属性
分子式 |
C5H6BClN2O2 |
|---|---|
分子量 |
172.38 g/mol |
IUPAC 名称 |
(6-amino-4-chloropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H,(H2,8,9) |
InChI 键 |
RSNWIVDFLNKEAC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1Cl)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


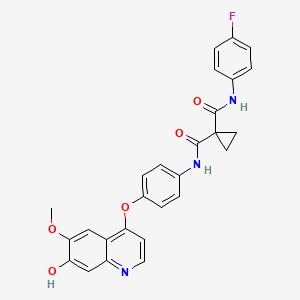


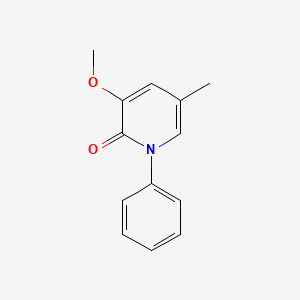
![(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B15354580.png)
![Cyclohexylmethyl 7-((2R,4aR,5R,7aR)-2-(1,1-Difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl)heptanoate](/img/structure/B15354588.png)
![N-(2',5-Dimethoxy-[3,4'-bipyridin]-6-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B15354596.png)
![dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate](/img/structure/B15354597.png)
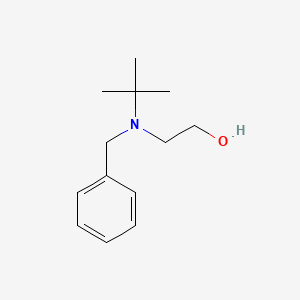
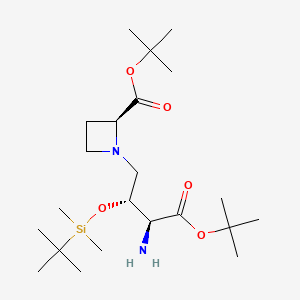
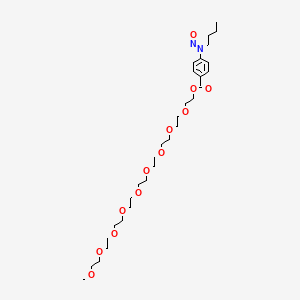
![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
